molecular formula C20H38N4O2 B5350991 N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide CAS No. 65612-87-5

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Cat. No.: B5350991
CAS No.: 65612-87-5
M. Wt: 366.5 g/mol
InChI Key: VRUJIAHCNZVTLF-UHFFFAOYSA-N
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Description

N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide: is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes two piperidine rings substituted with tetramethyl groups and connected by an oxamide linkage. This compound is often used as a hindered amine light stabilizer, which helps improve the performance and longevity of materials exposed to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with oxalyl chloride to form an intermediate, which is then reacted with 2,2,6,6-tetramethyl-4-piperidone again to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and improved reaction rates. The starting materials, such as 2,2,6,6-tetramethyl-4-piperidone and oxalyl chloride, are mixed and reacted under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the piperidine rings is replaced with another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide oxide.

    Reduction: Formation of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide exerts its effects involves the stabilization of free radicals. The piperidine rings in the compound act as scavengers for free radicals, preventing them from causing damage to the material or biological system. This stabilization is achieved through the formation of stable nitroxide radicals, which can effectively neutralize reactive species .

Comparison with Similar Compounds

    2,2,6,6-tetramethylpiperidin-4-yl)oxyl (TEMPO): A stable nitroxide radical used as an oxidation catalyst.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.

Uniqueness: N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its oxamide linkage, which provides additional stability and enhances its ability to form complexes with other molecules. This makes it particularly effective in applications requiring long-term stability and protection from light-induced degradation .

Properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O2/c1-17(2)9-13(10-18(3,4)23-17)21-15(25)16(26)22-14-11-19(5,6)24-20(7,8)12-14/h13-14,23-24H,9-12H2,1-8H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJIAHCNZVTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342242
Record name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65612-87-5
Record name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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